molecular formula C11H20FN3 B11736574 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine

Cat. No.: B11736574
M. Wt: 213.30 g/mol
InChI Key: LHXAXVHNCHTGSN-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluoroalkylating agents.

    Attachment of the Pentylamine Chain: The pentylamine chain can be attached through reductive amination or alkylation reactions using suitable amine precursors.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the fluoroethyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles; solvent-dependent conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted pyrazole derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A basic structure with two nitrogen atoms in a five-membered ring.

    Fluoroethylpyrazole: Similar structure with a fluoroethyl group attached to the pyrazole ring.

    Pentylamine: A simple amine with a pentyl chain.

Uniqueness

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is unique due to the combination of the fluoroethyl group and the pentylamine chain attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other pyrazole derivatives and amines.

Properties

Molecular Formula

C11H20FN3

Molecular Weight

213.30 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]pentan-1-amine

InChI

InChI=1S/C11H20FN3/c1-2-3-4-7-13-10-11-5-8-14-15(11)9-6-12/h5,8,13H,2-4,6-7,9-10H2,1H3

InChI Key

LHXAXVHNCHTGSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=NN1CCF

Origin of Product

United States

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